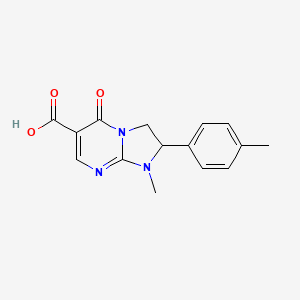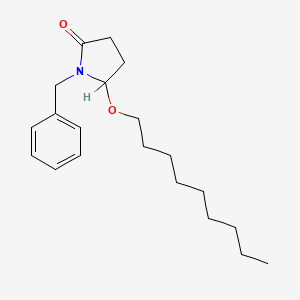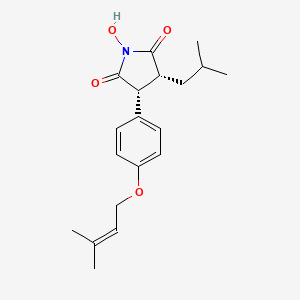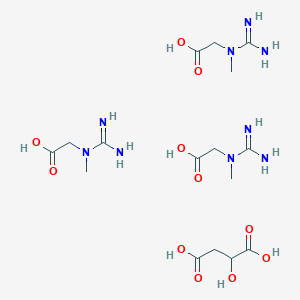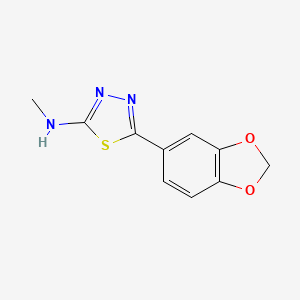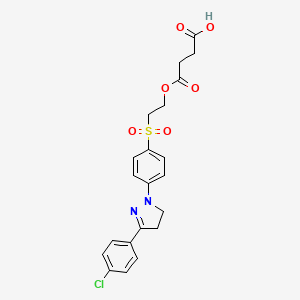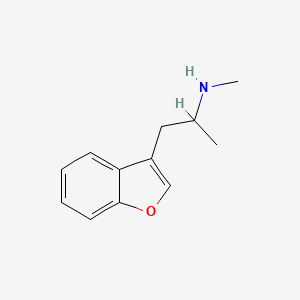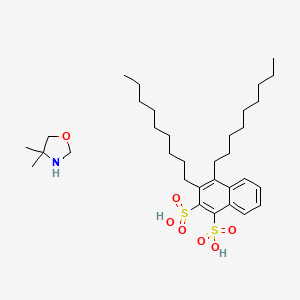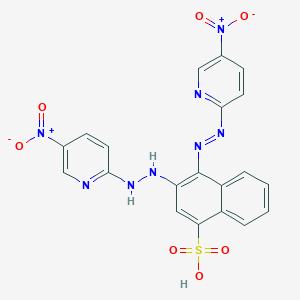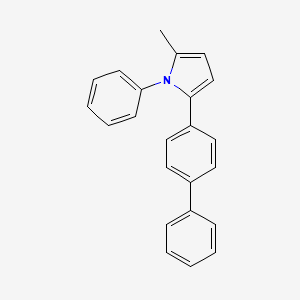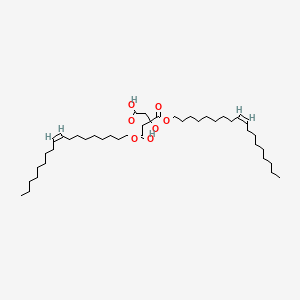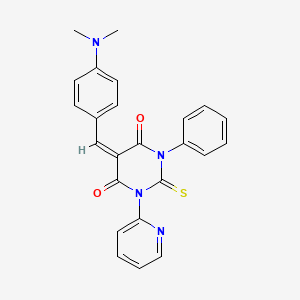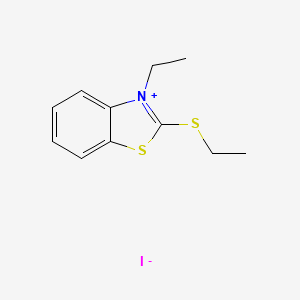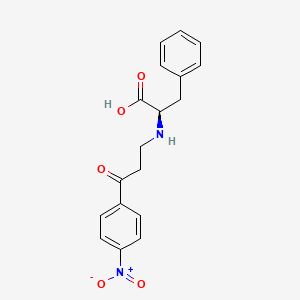
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a nitrophenyl group and an oxopropyl group attached to the phenylalanine backbone. Phenylalanine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- typically involves the coupling of 4-nitrophenylacetic acid with D-phenylalanine. This reaction can be facilitated using coupling reagents such as propylphosphonic anhydride (T3P®) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, biocatalysis using enzymes or whole-cell systems can be employed to achieve high enantioselectivity and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-D-phenylalanine: A simpler derivative with similar biological activities.
N-(4-Nitrophenyl)-L-phenylalanine: Another phenylalanine derivative with a nitrophenyl group.
Uniqueness
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is unique due to the presence of both a nitrophenyl and an oxopropyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propiedades
Número CAS |
85975-29-7 |
|---|---|
Fórmula molecular |
C18H18N2O5 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(2R)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-17(14-6-8-15(9-7-14)20(24)25)10-11-19-16(18(22)23)12-13-4-2-1-3-5-13/h1-9,16,19H,10-12H2,(H,22,23)/t16-/m1/s1 |
Clave InChI |
MUPOVRVYLVGJBT-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


